molecular formula C20H28N2 B174270 N1,N2-Dimesitylethane-1,2-diamine CAS No. 134030-21-0

N1,N2-Dimesitylethane-1,2-diamine

Cat. No.: B174270
CAS No.: 134030-21-0
M. Wt: 296.4 g/mol
InChI Key: RQXQQXIIAQTDHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1,N2-Dimesitylethane-1,2-diamine is an organic compound with the molecular formula C20H28N2. It is characterized by the presence of two mesityl groups attached to an ethane-1,2-diamine backbone. This compound is known for its unique structural properties and is used in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

N1,N2-Dimesitylethane-1,2-diamine can be synthesized through a multi-step process. One common method involves the reduction of an imine intermediate. The imine is first suspended in ethyl alcohol and cooled to 0°C. Sodium borohydride is then added slowly, and the mixture is stirred and refluxed until the reaction solution becomes colorless. The solution is then cooled to room temperature, and aqueous saturated sodium chloride is added. The organic phase is separated, washed with water, dried under anhydrous sodium sulfate, and the volatiles are removed under vacuum to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves similar synthetic routes as described above, with optimizations for large-scale production. This includes the use of larger reaction vessels, automated addition of reagents, and continuous monitoring of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N1,N2-Dimesitylethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can be reduced using common reducing agents like sodium borohydride.

    Substitution: The mesityl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Halogenating agents or other electrophiles can be used to introduce new functional groups.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized amine derivatives, while substitution reactions can produce a variety of substituted mesityl derivatives.

Scientific Research Applications

N1,N2-Dimesitylethane-1,2-diamine has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with metals, which can be used as catalysts in various reactions.

    Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: It is used in the synthesis of advanced materials and as a building block for various chemical products.

Mechanism of Action

The mechanism of action of N1,N2-Dimesitylethane-1,2-diamine involves its ability to form stable complexes with metal ions. These complexes can act as catalysts, facilitating various chemical reactions by lowering the activation energy and increasing the reaction rate. The mesityl groups provide steric hindrance, which can influence the selectivity and reactivity of the compound.

Comparison with Similar Compounds

Similar Compounds

    N,N’-Dimethylethylenediamine: This compound has a similar ethane-1,2-diamine backbone but with methyl groups instead of mesityl groups.

    N,N’-Bis(2,4,6-trimethylphenyl)ethane-1,2-diamine: Another similar compound with trimethylphenyl groups attached to the ethane-1,2-diamine backbone.

Uniqueness

N1,N2-Dimesitylethane-1,2-diamine is unique due to the presence of mesityl groups, which provide significant steric hindrance and influence its chemical reactivity and selectivity. This makes it particularly useful in applications where specific reactivity patterns are desired.

Properties

IUPAC Name

N,N'-bis(2,4,6-trimethylphenyl)ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2/c1-13-9-15(3)19(16(4)10-13)21-7-8-22-20-17(5)11-14(2)12-18(20)6/h9-12,21-22H,7-8H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQXQQXIIAQTDHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NCCNC2=C(C=C(C=C2C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10420139
Record name N~1~,N~2~-Bis(2,4,6-trimethylphenyl)ethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10420139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134030-21-0
Record name N~1~,N~2~-Bis(2,4,6-trimethylphenyl)ethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10420139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N1,N2-Dimesitylethane-1,2-diamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N1,N2-Dimesitylethane-1,2-diamine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N1,N2-Dimesitylethane-1,2-diamine
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N1,N2-Dimesitylethane-1,2-diamine
Reactant of Route 4
N1,N2-Dimesitylethane-1,2-diamine
Reactant of Route 5
Reactant of Route 5
N1,N2-Dimesitylethane-1,2-diamine
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
N1,N2-Dimesitylethane-1,2-diamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.